REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]2[c:7]([cH:13][cH:14]1)[C:8](=[O:9])[O:10][C:11]2=[O:12].[CH3:21][CH2:22][OH:23].[NH2:15][CH2:16][CH2:17][C:18](=[O:19])[OH:20]>>[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]2[c:7]([cH:13][cH:14]1)[C:8](=[O:10])[N:15]([CH2:16][CH2:17][C:18](=[O:19])[OH:20])[C:11]2=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2c(c1)C(=O)OC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCC(=O)O
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Name
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Type
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product
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Smiles
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O=C(O)CCN1C(=O)c2ccc(C(=O)O)cc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |